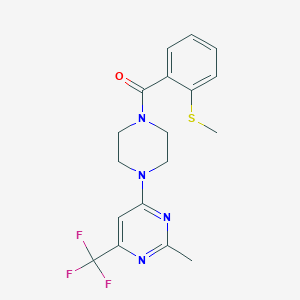
(2-甲基-6-三氟甲基嘧啶-4-基)哌嗪-1-基(2-(甲硫基)苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone is a useful research compound. Its molecular formula is C18H19F3N4OS and its molecular weight is 396.43. The purity is usually 95%.
BenchChem offers high-quality (4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
晶体学与材料科学
该化合物已被用于晶体学研究 . 类似化合物的晶体结构已被分析,为理解这些类型化合物的性质和潜在应用提供了宝贵的数据 .
药物化学
嘧啶化合物及其衍生物,包括该化合物,在药物化学中发挥着重要作用 . 它们已显示出作为抗真菌、抗菌、杀虫、除草和抗病毒剂的潜力 .
农药行业
三氟甲基吡啶,其结构与所讨论的化合物相似,是活性农药成分中的关键结构单元 . 它们用于保护作物免受害虫侵害 .
制药和兽医行业
一些三氟甲基吡啶衍生物被用于制药和兽医行业 . 含有三氟甲基吡啶部分的五种药物和两种兽药产品已获得上市许可,并且许多候选药物目前正在进行临床试验 .
新型化合物的合成
该化合物可作为合成具有潜在治疗应用的全新化合物的构建单元 .
止痛潜力
生物活性
The compound (4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone (CAS Number: 2034412-44-5) is a complex organic molecule with potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The molecular formula of the compound is C19H18F3N7O, with a molecular weight of approximately 417.4 g/mol. The structure features a piperazine ring and a pyrimidine moiety, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈F₃N₇O |
| Molecular Weight | 417.4 g/mol |
| CAS Number | 2034412-44-5 |
| SMILES | Cc1nc(N2CCN(C(=O)c3cnn(-c4ccccc4)n3)CC2)cc(C(F)(F)F)n1 |
Biological Activity
Research indicates that this compound exhibits significant anti-cancer properties. Various studies have evaluated its efficacy against different cancer cell lines, demonstrating its potential as a therapeutic agent.
Anti-Cancer Activity
In vitro studies have shown that derivatives of the compound can inhibit the proliferation of several human cancer cell lines, including:
- Prostate Cancer (DU-145)
- Cervical Cancer (HeLa)
- Lung Adenocarcinoma (A549)
- Liver Cancer (HepG2)
- Breast Cancer (MCF-7)
For instance, compounds with similar structural features have reported IC50 values as low as 0.048 µM against lung cancer cells, indicating potent cytotoxicity and the ability to induce apoptosis through caspase activation .
The mechanism by which this compound exerts its effects primarily involves:
- Tubulin Inhibition : The compound disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase.
- Apoptosis Induction : It activates apoptotic pathways via caspase activation.
- Targeting Specific Receptors : Binding to G protein-coupled receptors may also play a role in its biological activity .
Case Studies
Several case studies have highlighted the effectiveness of this compound and its derivatives in targeting cancer cells:
- Study on Lung Cancer Cells :
-
Breast Cancer Research :
- Objective : Investigate anti-proliferative effects on MCF-7 cells.
- Findings : The compound demonstrated substantial inhibition of cell growth with an IC50 value of 0.99 µM, comparable to established chemotherapeutics.
Table 2: Summary of Biological Activity
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| DU-145 | Not specified | Tubulin inhibition |
| HeLa | Not specified | Apoptosis induction |
| A549 | 0.054 | Cell cycle arrest |
| HepG2 | Not specified | Caspase activation |
| MCF-7 | 0.99 | Microtubule dynamics disruption |
属性
IUPAC Name |
(2-methylsulfanylphenyl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4OS/c1-12-22-15(18(19,20)21)11-16(23-12)24-7-9-25(10-8-24)17(26)13-5-3-4-6-14(13)27-2/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEZKNBKWRCRBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3SC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














